Proinsulin C-Peptide (55-89) human

Description

Properties

IUPAC Name |

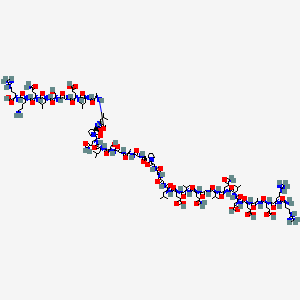

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[2-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C153H259N49O52/c1-71(2)55-94(193-134(237)91(40-48-119(222)223)189-148(251)122(78(15)16)200-135(238)86(33-41-105(156)205)179-112(212)67-175-147(250)121(77(13)14)199-136(239)88(35-43-107(158)207)188-139(242)97(58-74(7)8)194-142(245)100(61-120(224)225)197-133(236)90(39-47-118(220)221)182-124(227)80(18)177-129(232)89(38-46-117(218)219)186-130(233)84(29-23-51-167-152(162)163)183-126(229)82(155)27-22-50-166-151(160)161)128(231)172-63-110(210)169-62-109(209)170-68-115(215)201-53-25-31-103(201)145(248)174-64-111(211)176-79(17)123(226)171-65-113(213)180-101(69-203)144(247)196-99(60-76(11)12)141(244)190-92(36-44-108(159)208)149(252)202-54-26-32-104(202)146(249)198-95(56-72(3)4)137(240)178-81(19)125(228)192-96(57-73(5)6)138(241)185-85(37-45-116(216)217)127(230)173-66-114(214)181-102(70-204)143(246)195-98(59-75(9)10)140(243)187-87(34-42-106(157)206)132(235)184-83(28-20-21-49-154)131(234)191-93(150(253)254)30-24-52-168-153(164)165/h71-104,121-122,203-204H,20-70,154-155H2,1-19H3,(H2,156,205)(H2,157,206)(H2,158,207)(H2,159,208)(H,169,210)(H,170,209)(H,171,226)(H,172,231)(H,173,230)(H,174,248)(H,175,250)(H,176,211)(H,177,232)(H,178,240)(H,179,212)(H,180,213)(H,181,214)(H,182,227)(H,183,229)(H,184,235)(H,185,241)(H,186,233)(H,187,243)(H,188,242)(H,189,251)(H,190,244)(H,191,234)(H,192,228)(H,193,237)(H,194,245)(H,195,246)(H,196,247)(H,197,236)(H,198,249)(H,199,239)(H,200,238)(H,216,217)(H,218,219)(H,220,221)(H,222,223)(H,224,225)(H,253,254)(H4,160,161,166)(H4,162,163,167)(H4,164,165,168)/t79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,121-,122-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPNOJXFZHBCTB-ZCUALFGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C153H259N49O52 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745469 | |

| Record name | PUBCHEM_71308369 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3617.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11097-48-6 | |

| Record name | PUBCHEM_71308369 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Intracellular Signaling Pathways Activated by Proinsulin C-Peptide

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, proinsulin C-peptide was considered a biologically inert byproduct of insulin synthesis, primarily serving as a marker for pancreatic β-cell function.[1][2] However, a growing body of evidence has firmly established C-peptide as a bioactive peptide hormone in its own right, initiating a complex network of intracellular signaling pathways that exert significant physiological and protective effects, particularly in the context of diabetes and its complications.[1][3][4][5] This technical guide provides a comprehensive overview of the key signaling cascades activated by C-peptide. We will delve into the molecular mechanisms, from receptor binding to the activation of downstream effectors, including the MAPK/ERK, PI3K/Akt, and PKC pathways, and their ultimate roles in regulating cellular processes such as gene expression, proliferation, survival, and inflammation. This document is designed to serve as a critical resource for researchers and drug development professionals seeking to understand and leverage the therapeutic potential of C-peptide.

The C-Peptide Receptor: A G-Protein-Coupled Interface

The Putative Receptor: GPR146

Recent studies have identified the orphan GPCR, GPR146, as a strong candidate for the C-peptide receptor.[8][9] Evidence supporting this includes:

-

Signaling Inhibition: Knockdown of GPR146 in KATOIII cells blocked C-peptide-induced cFos expression.[10][11]

-

Receptor Internalization: Stimulation with C-peptide was shown to cause the internalization of GPR146.[10][11]

-

Colocalization: Punctate colocalization of C-peptide and GPR146 has been observed on cell membranes.[10]

It is important to note that the role of GPR146 as the definitive C-peptide receptor is not universally accepted, with some studies failing to replicate significant intracellular responses to C-peptide in cells overexpressing GPR146.[12] This ongoing debate highlights the complexity of C-peptide signaling and suggests that the complete receptor complex may involve other interacting proteins.[10]

Core Signaling Cascades Activated by C-Peptide

Upon binding to its putative GPCR, C-peptide triggers several key intracellular signaling pathways. These cascades are not mutually exclusive and exhibit significant crosstalk, leading to a wide range of cellular responses.

The PLC/PKC/MAPK Pathway

A central signaling axis activated by C-peptide involves the sequential activation of Phospholipase C (PLC), Protein Kinase C (PKC), and the Mitogen-Activated Protein Kinase (MAPK) cascade.[1][6] This pathway is crucial for regulating gene expression, proliferation, and cellular differentiation.

Mechanism of Activation:

-

GPCR Activation: C-peptide binds to its PTX-sensitive GPCR, activating the Gαi subunit.[1][6]

-

PLC Activation: The activated G-protein stimulates PLC.

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization & PKC Activation: IP3 triggers the release of Ca2+ from intracellular stores, and DAG, along with Ca2+, activates specific PKC isoforms, particularly PKC-delta and PKC-epsilon in human renal tubular cells.[6][13][14]

-

MAPK Cascade: Activated PKC isoforms then initiate the MAPK cascade, often involving the translocation of the small GTPase RhoA, leading to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) and c-Jun N-terminal kinase (JNK).[1][6]

This cascade ultimately leads to the phosphorylation of transcription factors that regulate the expression of genes like endothelial nitric oxide synthase (eNOS).[15][16]

The PI3K/Akt Pathway

C-peptide also robustly activates the Phosphoinositide 3-kinase (PI3K)/Akt pathway, a critical signaling route for promoting cell survival, proliferation, and growth.[1][17]

Mechanism of Activation: The precise mechanism linking the C-peptide GPCR to PI3K is still being elucidated but is known to be PTX-sensitive.[17] Activation of PI3K leads to the phosphorylation of Akt (also known as Protein Kinase B). Phosphorylated Akt then acts on a variety of downstream targets to exert its effects.[18]

Downstream Effects:

-

Anti-Apoptosis: Akt can phosphorylate and inactivate pro-apoptotic proteins such as Bad and inhibit the activation of caspase-3.[19][20] It also promotes the expression of anti-apoptotic proteins like Bcl-2.[19][20]

-

Cell Proliferation: C-peptide-induced proliferation of cells, such as renal mesangial cells, is mediated by PI3K and ERK1/2 activation.[17]

-

Metabolic Regulation: In some contexts, C-peptide has been shown to enhance the phosphorylation of insulin receptor substrate-1 (IRS-1), potentially intersecting with insulin signaling to promote glucose uptake.[18]

Protocol: Intracellular Calcium Imaging

Purpose: To directly measure the C-peptide-induced increase in intracellular calcium ([Ca2+]i), a key second messenger in its signaling cascade.

Methodology:

-

Cell Preparation: Grow cells on glass-bottom dishes suitable for microscopy.

-

Dye Loading: Incubate cells with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., HBSS) for 30-60 minutes at 37°C.

-

Imaging:

-

Mount the dish on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system (for Fura-2) or a standard fluorescence detector (for Fluo-4).

-

Establish a baseline fluorescence reading.

-

Perfuse C-peptide onto the cells and record the change in fluorescence intensity over time.

-

-

Data Analysis: Convert fluorescence ratios or intensities into [Ca2+]i concentrations using appropriate calibration methods. The resulting trace will show a rapid spike in [Ca2+]i upon C-peptide stimulation.

Quantitative Data Summary

The activation of these signaling pathways by C-peptide is both concentration- and time-dependent. The following table summarizes typical effective concentrations and response times observed in various studies.

| Pathway/Event | Cell Type | Effective C-Peptide Concentration | Peak Response Time | Reference(s) |

| ERK1/2 Activation | Swiss 3T3 Fibroblasts | 1 pM - 1 nM | 5 - 15 minutes | [1] |

| ERK1/2 Activation | Human Renal Tubular Cells | 0.1 nM - 10 nM | 5 - 15 minutes | [6] |

| Akt Activation | Human Renal Tubular Cells | 0.1 nM - 10 nM | 5 - 15 minutes | [6] |

| NO Production | Bovine Aortic Endothelial Cells | 1 nM - 6 nM | ~3 hours (for eNOS upregulation) | [15][16] |

| Intracellular Ca2+ Influx | Bovine Aortic Endothelial Cells | Nanomolar range | Seconds to minutes | [15] |

| Na+/K+-ATPase Activation | Rat Kidney Tubules | Nanomolar range | ~10 minutes | [1] |

Conclusion and Future Directions

Proinsulin C-peptide (55-89) is a pleiotropic hormone that activates a network of critical intracellular signaling pathways, including the MAPK/ERK, PI3K/Akt, and PLC/PKC cascades. These pathways converge to produce beneficial anti-inflammatory, anti-apoptotic, and pro-vasodilatory effects that can counteract the cellular damage associated with diabetes. For drug development professionals, understanding these mechanisms is paramount. The ability of C-peptide to modulate eNOS, NF-κB, and Akt provides multiple avenues for therapeutic intervention in diabetic vasculopathy, nephropathy, and neuropathy.

Future research should focus on unequivocally identifying the complete C-peptide receptor complex and further dissecting the crosstalk between its downstream signaling pathways. A deeper understanding of how these signals are integrated at the cellular level will be essential for designing next-generation C-peptide mimetics or pathway-specific modulators for the treatment of diabetic complications.

References

- The Physiology of Proinsulin C-Peptide: Unanswered Questions and a Proposed Model. (2015). Physiology, 30(4), 279-289.

- Targeting orphan G protein-coupled receptors for the treatment of diabetes and its complications: C-peptide and GPR146. (n.d.). PubMed.

- GPR146. (n.d.). Wikipedia.

- Evidence for an interaction between proinsulin C-peptide and GPR146 in KATOIII and ARPE-19 cells. (2013). Journal of Endocrinology, 218(2), B1-B8.

- Biochemistry, C Peptide. (2023).

- Intracellular Signalling by C-Peptide. (n.d.). PMC - NIH.

- Biological Activity of c-Peptide in Microvascular Complications of Type 1 Diabetes—Time for Translational Studies or Back to the Basics?. (2020). MDPI.

- Proinsulin C-Peptide (55-89) human. (n.d.). Sigma-Aldrich.

- Physiological effects and therapeutic potential of proinsulin C-peptide. (n.d.). PMC.

- Is GPR146 really the receptor for proinsulin C-peptide?. (2020). PubMed.

- Anti-Inflammatory Properties of C-Peptide. (n.d.). PMC - PubMed Central.

- C-peptide. (n.d.). Wikipedia.

- C-peptide increases forearm blood flow in patients with type 1 diabetes via a nitric oxide-dependent mechanism. (n.d.). American Journal of Physiology-Endocrinology and Metabolism.

- C-peptide stimulates ERK1/2 and JNK MAP kinases via activation of protein kinase C in human renal tubular cells. (n.d.). PubMed.

- Proposed pathways of intersection of C-peptide and insulin signaling... (n.d.).

- Role of C-Peptide in the Regulation of Microvascular Blood Flow. (n.d.). PMC - NIH.

- Evidence for an interaction between proinsulin C-peptide and GPR146. (n.d.). PubMed - NIH.

- Proinsulin C-peptide increases nitric oxide production by enhancing mitogen-activated protein-kinase-dependent transcription of endothelial nitric oxide synthase in aortic endothelial cells of Wistar rats. (n.d.). University of Edinburgh Research Explorer.

- The role of C-peptide in diabetes and its complications: an upd

- Effects of C-Peptide on Expression of eNOS and iNOS in Human Cavernosal Smooth Muscle Cells. (n.d.). PubMed.

- Multiple Cell Signalling Pathways of Human Proinsulin C-Peptide in Vasculop

- C-Peptide Prevents Hyperglycemia-Induced Endothelial Apoptosis Through Inhibition of Reactive Oxygen Species–Mediated Transglutaminase 2 Activ

- Physiological effects and therapeutic potential of proinsulin C-peptide. (n.d.). American Journal of Physiology-Endocrinology and Metabolism.

- Molecular mechanisms of action and physiological effects of the proinsulin C-peptide (a systematic review). (n.d.).

- Rationally designed peptide regulators of protein kinase C. (n.d.). PMC - PubMed Central.

Sources

- 1. Intracellular Signalling by C-Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proinsulin C-Peptide (55-89) bioactive peptide hormone 11097-48-6 [sigmaaldrich.com]

- 3. Physiological effects and therapeutic potential of proinsulin C-peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The role of C-peptide in diabetes and its complications: an updated review [frontiersin.org]

- 5. Multiple Cell Signalling Pathways of Human Proinsulin C-Peptide in Vasculopathy Protection [mdpi.com]

- 6. C-peptide stimulates ERK1/2 and JNK MAP kinases via activation of protein kinase C in human renal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Targeting orphan G protein-coupled receptors for the treatment of diabetes and its complications: C-peptide and GPR146 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GPR146 - Wikipedia [en.wikipedia.org]

- 10. joe.bioscientifica.com [joe.bioscientifica.com]

- 11. Evidence for an interaction between proinsulin C-peptide and GPR146 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Is GPR146 really the receptor for proinsulin C-peptide? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Rationally designed peptide regulators of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of C-Peptide in the Regulation of Microvascular Blood Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 16. research.ed.ac.uk [research.ed.ac.uk]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Biochemistry, C Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. journals.physiology.org [journals.physiology.org]

Discovery and history of human Proinsulin C-Peptide (55-89).

An In-Depth Technical Guide to the Discovery and History of Human Proinsulin C-Peptide (55-89)

Abstract

For decades, the connecting peptide (C-peptide) of proinsulin was considered a mere byproduct of insulin biosynthesis, an inert spacer discarded after fulfilling its role in protein folding. This guide charts the remarkable journey of human Proinsulin C-Peptide (55-89) from its discovery as a molecular remnant to its establishment as an indispensable clinical biomarker and, more recently, its emergence as a bioactive peptide with therapeutic potential. We will delve into the seminal experiments that unraveled the puzzle of insulin synthesis, the development of analytical methods that transformed clinical diabetology, and the ongoing research exploring the peptide's own physiological functions. This document is intended for researchers, clinicians, and drug development professionals seeking a comprehensive understanding of the scientific and clinical history of C-peptide.

The Precursor Puzzle: A Paradigm Shift in Protein Biosynthesis

Prior to 1967, a fundamental mystery in endocrinology was how the two distinct polypeptide chains of insulin, the A-chain and B-chain, were synthesized and correctly linked by disulfide bonds within the pancreatic beta cell. The prevailing hypothesis suggested that the two chains were produced separately and subsequently assembled, a process that seemed biochemically inefficient and prone to error[1].

This enigma was solved by the groundbreaking work of Dr. Donald F. Steiner at the University of Chicago.[2][3] In a series of elegant experiments beginning in 1965, Steiner utilized human insulinoma tissue—a tumor of the pancreas that produces large amounts of insulin—as a model system.[2] By incubating tumor slices with radiolabeled amino acids, he traced the synthesis of insulin-related proteins.[4] His findings, published in 1967, revealed the existence of a larger, single-chain precursor molecule with a higher molecular weight than insulin.[1][2] He named this molecule "proinsulin."[3][5]

Steiner demonstrated that this proinsulin molecule was the primary biosynthetic product, which was subsequently cleaved by proteolytic enzymes to yield the mature two-chain insulin molecule.[2] The portion excised from the middle of the proinsulin chain was termed the "Connecting Peptide," or C-peptide.[1][2] This discovery was a paradigm shift, establishing the concept of prohormones and post-translational processing, a mechanism later found to be common for many peptide hormones and neuropeptides.[1][3][6]

The Structure of Proinsulin and the Role of C-Peptide

Human proinsulin is an 86-amino acid polypeptide.[5] The C-peptide segment is crucial for the correct folding of the molecule, acting as a scaffold that positions the A and B chains to allow for the precise formation of the three essential disulfide bonds.[5][7][8] Once folding is complete, proinsulin is transported from the endoplasmic reticulum to the Golgi apparatus and packaged into secretory granules.[5][9] Within these granules, a series of prohormone convertase enzymes (specifically PC1/3 and PC2) and carboxypeptidase E cleave the proinsulin molecule at two pairs of basic amino acid residues, releasing mature insulin and the free C-peptide.[9][10][11]

The term "Proinsulin C-Peptide (55-89)" refers to the 35-amino acid sequence that includes the 31-residue C-peptide plus the flanking dibasic residues (Arg-Arg at the N-terminus and Lys-Arg at the C-terminus) that are the cleavage sites for the convertase enzymes.[12][13]

From Byproduct to Biomarker: The Advent of C-Peptide Measurement

The discovery that C-peptide was co-secreted with insulin in equimolar amounts was the next critical milestone.[10] This finding, coupled with a key physiological difference between the two molecules, paved the way for C-peptide's use as a clinical tool.

While both molecules are released into the portal circulation, insulin undergoes significant and variable first-pass extraction by the liver (up to 50-60%), whereas C-peptide is not significantly cleared by the liver.[14][15][16] Instead, C-peptide is primarily cleared by the kidneys and has a much longer half-life in circulation (around 30-35 minutes) compared to insulin (5-10 minutes).[16] This fundamental difference means that peripheral C-peptide levels provide a more accurate and stable reflection of pancreatic beta-cell insulin secretion than peripheral insulin levels themselves.[7][14][17]

This insight spurred the development of a specific radioimmunoassay (RIA) for C-peptide by Steiner and Arthur Rubenstein in the early 1970s.[3][10][18] The ability to measure C-peptide independently of insulin was a revolutionary advance, particularly for managing patients with type 1 diabetes who are treated with exogenous insulin.[6] Commercial insulin assays cannot distinguish between endogenous and injected insulin, making it impossible to assess a patient's own beta-cell function. The C-peptide RIA solved this problem, providing a clear window into residual pancreatic activity.[6][17]

Table 1: Key Milestones in the History of C-Peptide

| Year | Discovery / Milestone | Key Scientist(s) / Group | Clinical/Scientific Impact |

| 1967 | Discovery of proinsulin and identification of C-peptide.[1][2] | Donald F. Steiner | Established the prohormone concept and explained the mechanism of insulin biosynthesis. |

| 1968 | First chemical synthesis of porcine C-peptide.[10] | Geiger et al. | Provided material for immunological studies and antibody development. |

| 1970-72 | C-peptide detected in human serum; equimolar secretion with insulin confirmed.[10] | Rubenstein, Melani et al. | Laid the groundwork for its use as a biomarker of insulin secretion. |

| ~1972 | Development of a specific radioimmunoassay (RIA) for human C-peptide.[7][10] | Steiner, Rubenstein et al. | Enabled accurate measurement of endogenous insulin secretion, even in insulin-treated patients. |

| 1990s | Evidence emerges for C-peptide's own biological activity.[12][19] | Multiple research groups | Challenged the long-held view of C-peptide as a biologically inert molecule. |

| 2000s | C-peptide replacement therapy explored for diabetic complications.[20][21] | Multiple research groups | Opened new avenues for potential therapeutic applications in nephropathy and neuropathy. |

Experimental Protocol: Principles of C-Peptide Radioimmunoassay (RIA)

The RIA for C-peptide was a pivotal technology. Its design leverages the principle of competitive binding to quantify the concentration of C-peptide in a sample.

Objective: To measure the concentration of endogenous C-peptide in patient serum.

Core Principle: Unlabeled C-peptide in a patient's sample competes with a known quantity of radiolabeled C-peptide for a limited number of binding sites on a specific anti-C-peptide antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of C-peptide in the patient sample.

Methodology:

-

Reagent Preparation:

-

Standard Curve: A series of calibrators are prepared with known concentrations of C-peptide in C-peptide-free serum.[22] This is crucial for accurate quantification in a biological matrix.

-

Antibody Solution: A polyclonal or monoclonal antibody specific to human C-peptide is diluted to a concentration that will bind approximately 50% of the radiolabeled tracer in the absence of any unlabeled C-peptide.

-

Radiolabeled Tracer: Synthetic human C-peptide is tyrosylated to allow for radioiodination (typically with ¹²⁵I).[10][23] A known, fixed amount of this tracer is used in every tube.

-

-

Assay Procedure:

-

Patient serum samples, controls, and standards are pipetted into respective assay tubes.

-

The specific anti-C-peptide antibody is added to all tubes and incubated to allow initial binding.

-

The ¹²⁵I-labeled C-peptide tracer is added to all tubes. The mixture is incubated (e.g., overnight at 4°C) to allow competitive binding to reach equilibrium.

-

-

Separation of Bound and Free C-Peptide:

-

A separation agent, such as polyethylene glycol (PEG) or a second antibody, is added to precipitate the antibody-bound C-peptide complex.[23]

-

The tubes are centrifuged to pellet the bound complex. The supernatant containing the free, unbound C-peptide is decanted.

-

-

Quantification:

-

The radioactivity of the pellet (the bound fraction) is measured using a gamma counter.

-

A standard curve is generated by plotting the bound radioactivity against the known concentrations of the C-peptide standards.

-

The C-peptide concentration in the patient samples is determined by interpolating their bound radioactivity values from the standard curve.[23]

-

A New Role: The Emergence of C-Peptide as a Bioactive Molecule

For the first 25 years after its discovery, the scientific consensus held that C-peptide was biologically inert.[19][20] However, beginning in the 1990s, a growing body of evidence began to challenge this dogma. Researchers observed that replacing C-peptide in animal models of type 1 diabetes, and in patients, could ameliorate or reverse long-term diabetic complications, particularly in the kidneys and peripheral nerves, independent of blood glucose control.[20][24]

These findings suggested that C-peptide was not merely a byproduct but a bioactive peptide in its own right.[12] Subsequent research has shown that C-peptide binds to a specific G-protein-coupled receptor on the surface of various cell types, including endothelial and renal tubular cells.[7][8][25] This binding initiates a cascade of intracellular signaling events.

Key downstream effects attributed to C-peptide signaling include:

-

Activation of Na+,K+-ATPase: C-peptide has been shown to stimulate this essential enzyme in renal tubular cells and nerve cells, an effect that may help prevent the cellular dysfunction seen in diabetes.[7][24]

-

Stimulation of Endothelial Nitric Oxide Synthase (eNOS): By activating eNOS, C-peptide increases the production of nitric oxide, a potent vasodilator. This action can improve microvascular blood flow, which is often impaired in diabetes.[7][24]

-

Anti-inflammatory and Anti-apoptotic Effects: C-peptide appears to exert protective effects by reducing the expression of pro-inflammatory cytokines and protecting cells from apoptosis (programmed cell death).[20][26]

Current Clinical Significance and Future Outlook

Today, C-peptide measurement is a cornerstone of modern diabetology and endocrinology. Its passive role as a biomarker is firmly established.[10][27]

Table 2: Clinical Applications of C-Peptide Measurement

| Clinical Question | Typical C-Peptide Finding | Interpretation |

| Differentiating Diabetes Type | Very low or undetectable (<0.2 nmol/L)[16] | Severe insulin deficiency, characteristic of Type 1 Diabetes.[7] |

| Normal or elevated | Suggests insulin resistance, characteristic of Type 2 Diabetes.[16] | |

| Assessing Hypoglycemia | High C-peptide with high insulin | Endogenous hyperinsulinism (e.g., insulinoma).[16] |

| Low C-peptide with high insulin | Exogenous insulin administration (factitious hypoglycemia).[7][16] | |

| Monitoring Beta-Cell Function | Declining levels over time | Indicates progressive beta-cell failure in Type 1 or late-stage Type 2 Diabetes.[26] |

| Stable or increasing levels | Indicates preserved beta-cell function or success of islet cell transplant.[28] |

The active, physiological role of C-peptide remains an area of intense research and some controversy.[20][29] While numerous preclinical and small-scale clinical studies have shown benefits of C-peptide replacement therapy for diabetic complications, larger, definitive trials have yet to yield conclusive results.[21] The complex, sometimes U-shaped relationship between C-peptide levels and cardiovascular risk further complicates the picture.[7]

Nonetheless, the journey of C-peptide from a discarded molecular spacer to a vital diagnostic tool and a potential therapeutic agent represents a triumph of scientific inquiry. It underscores the importance of questioning established dogma and highlights how a deep understanding of fundamental biochemistry can lead to profound clinical advances. Future research will continue to elucidate the precise mechanisms of C-peptide's action and its ultimate place in the therapeutic armamentarium against diabetes and its devastating complications.

References

-

Steiner, D. F. (2014). Donald F. Steiner MD, 1930–2014: Discoverer of proinsulin. PNAS, 111(52), 18451-18452. [Link]

-

Wikipedia. (n.d.). C-peptide. In Wikipedia. Retrieved January 16, 2026, from [Link]

-

Hills, C. E., & Brunskill, N. J. (2009). Physiological effects and therapeutic potential of proinsulin C-peptide. American Journal of Physiology-Renal Physiology, 296(5), F931-F943. [Link]

-

Singh, P., et al. (2021). Development of radioimmunoassay for estimation of C-peptide in human serum. Journal of Radioanalytical and Nuclear Chemistry, 328, 107–114. [Link]

-

Leighton, E., Sainsbury, C. A., & Jones, G. C. (2017). A Practical Review of C-Peptide Testing in Diabetes. Diabetes Therapy, 8(3), 475-487. [Link]

-

Polonsky, K. S. (2015). Donald F. Steiner, MD, 1930–2014: Pioneering diabetes researcher. Diabetologia, 58(4), 641-643. [Link]

-

Myrick, J. E., et al. (1988). An improved radioimmunoassay of C-peptide and its application in a multiyear study. Clinical Chemistry, 34(11), 2345-2350. [Link]

-

Wikipedia. (n.d.). Proinsulin. In Wikipedia. Retrieved January 16, 2026, from [Link]

-

University of Chicago News. (2014). Donald F. Steiner, SM'56, MD'56, pioneer of research on diabetes and insulin, 1930-2014. [Link]

-

Weiss, M. A., & Chan, S. J. (2015). Remembering Donald F. Steiner. Frontiers in Endocrinology, 6, 48. [Link]

-

Wikipedia. (n.d.). Donald F. Steiner. In Wikipedia. Retrieved January 16, 2026, from [Link]

-

Innovation.world. (n.d.). Proinsulin Processing and Insulin Biosynthesis. Retrieved January 16, 2026, from [Link]

-

Brandenburg, D. (2004). History and Diagnostic Significance of C-Peptide. Experimental Diabetes Research, 5(1), 3-14. [Link]

-

Saisho, Y. (2016). Postprandial C-Peptide to Glucose Ratio as a Marker of β Cell Function: Implication for the Management of Type 2 Diabetes. Journal of Clinical Medicine, 5(2), 23. [Link]

-

Arun, R., et al. (2015). Biosynthesis, structure, and folding of the insulin precursor protein. Best Practice & Research Clinical Endocrinology & Metabolism, 29(6), 785-798. [Link]

-

Gunczler, P., et al. (2021). C-peptide and residual β-cell function in pediatric diabetes – state of the art. Pediatric Endocrinology, Diabetes and Metabolism, 27(2), 101-107. [Link]

-

Faber, O. K., et al. (1976). Radioimmunological determination of human C-peptide in serum. Diabetologia, 12(4), 365-372. [Link]

-

BioWorld. (1997). Peptide Thought Expendable May Be Valuable Treatment For Battling Diabetes. [Link]

-

Steiner, D. F., et al. (1972). On the Biosynthesis, Intracellular Transport and Mechanism of Conversion of Proinsulin to Insulin and C-Peptide. Diabetes, 21(Suppl 2), 572-584. [Link]

-

Steiner, D. F. (1998). On the discovery of precursor processing. Journal of Biological Chemistry, 273(35), 22015-22018. [Link]

-

Csorba, T. R. (1991). Proinsulin: biosynthesis, conversion, assay methods and clinical studies. Clinical Biochemistry, 24(6), 447-454. [Link]

-

Myrick, J. E., et al. (1988). An improved radioimmunoassay of C-peptide and its application in a multiyear study. Clinical Chemistry, 34(11), 2345-2350. [Link]

-

Li, Y., et al. (2023). The role of C-peptide in diabetes and its complications: an updated review. Frontiers in Endocrinology, 14, 1234979. [Link]

-

Brandenburg, D. (2004). History and Diagnostic Significance of C-Peptide. Experimental Diabetes Research, 5(1), 3-14. [Link]

-

Buzzetti, R., et al. (2020). C‐peptide determination in the diagnosis of type of diabetes and its management: A clinical perspective. Diabetes/Metabolism Research and Reviews, 36(7), e3323. [Link]

-

Eurogentec. (n.d.). Proinsulin C-peptide (55-89), human. Retrieved January 16, 2026, from [Link]

-

Anaspec. (n.d.). Proinsulin C-peptide (55-89), human. Retrieved January 16, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Proinsulin C-Peptide in Diabetes Management and Research. Retrieved January 16, 2026, from [Link]

-

Palmer, J. P., et al. (2004). C-Peptide Is the Appropriate Outcome Measure for Type 1 Diabetes Clinical Trials to Preserve β-Cell Function. Diabetes, 53(1), 250-264. [Link]

-

Steiner, D. F. (2004). The Proinsulin C-peptide—A Multirole Model. Experimental Diabetes Research, 5(1), 15-23. [Link]

-

PubChem. (n.d.). Proinsulin C-Peptide (55-89) human. Retrieved January 16, 2026, from [Link]

-

College of American Pathologists. (2016). Educational Discussion: Insulin and C-peptide Wild Cards Results, 2016-B. [Link]

-

Landin-Olsson, M. (2001). C peptide and autoimmune markers in diabetes. Diabetes/Metabolism Research and Reviews, 17(1), 33-40. [Link]

-

Roth, J., et al. (1970). Identification of Proinsulin and C-Peptide in Human Serum by a Specific Immunoassay. PNAS, 67(1), 148-155. [Link]

-

Cotter, M. A., et al. (2003). Effects of Proinsulin C-Peptide in Experimental Diabetic Neuropathy. Diabetes, 52(7), 1812-1817. [Link]

-

Dutta, D. (2022, August 18). When your Pancreas does not produce Insulin | Role of C Peptide in Type 2 Diabetes [Video]. YouTube. [Link]

-

Jentsch, T. J. (2020). Biological activity versus physiological function of proinsulin C-peptide. Biological Chemistry, 401(11), 1251-1263. [Link]

-

Sima, A. A. F., & Li, Z.-G. (2005). C-Peptide in the Natural History of Type 1 Diabetes. Experimental Diabesity Research, 5(4), 285-299. [Link]

-

Medscape. (2025). C-Peptide. Retrieved January 16, 2026, from [Link]

Sources

- 1. Donald F. Steiner MD, 1930–2014: Discoverer of proinsulin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Donald F. Steiner, MD, 1930–2014: Pioneering diabetes researcher - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Donald F. Steiner, SM’56, MD’56, pioneer of research on diabetes and insulin, 1930-2014 | University of Chicago News [news.uchicago.edu]

- 4. researchgate.net [researchgate.net]

- 5. Proinsulin - Wikipedia [en.wikipedia.org]

- 6. On the discovery of precursor processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. C-peptide - Wikipedia [en.wikipedia.org]

- 8. Proinsulin C-peptide (55-89), human - 0.5 mg [eurogentec.com]

- 9. innovation.world [innovation.world]

- 10. History and Diagnostic Significance of C-Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. Proinsulin C-Peptide (55-89) bioactive peptide hormone 11097-48-6 [sigmaaldrich.com]

- 13. This compound | C153H259N49O52 | CID 71308369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Postprandial C-Peptide to Glucose Ratio as a Marker of β Cell Function: Implication for the Management of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. emedicine.medscape.com [emedicine.medscape.com]

- 17. C-peptide and residual β-cell function in pediatric diabetes – state of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. | BioWorld [bioworld.com]

- 20. Physiological effects and therapeutic potential of proinsulin C-peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | The role of C-peptide in diabetes and its complications: an updated review [frontiersin.org]

- 22. An improved radioimmunoassay of C-peptide and its application in a multiyear study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. diabetesjournals.org [diabetesjournals.org]

- 25. Proinsulin C-peptide (55-89), human - 0.5 mg [anaspec.com]

- 26. C-peptide in the Natural History of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. diabetesjournals.org [diabetesjournals.org]

- 29. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Human Proinsulin C-Peptide (55-89): Structure, Properties, and Biomedical Significance

Abstract

This technical guide provides a comprehensive overview of the human proinsulin C-peptide (55-89), a 35-amino acid polypeptide that plays a crucial role in insulin biosynthesis and is increasingly recognized for its own bioactive properties. Initially considered an inert byproduct of insulin production, C-peptide is now a subject of intense research for its potential therapeutic applications in managing diabetic complications. This document delves into the fundamental molecular characteristics of C-peptide, including its primary, secondary, and tertiary structures, and its physicochemical properties. Furthermore, it explores the peptide's physiological functions, its emerging role as a signaling molecule, and established methodologies for its characterization. This guide is intended for researchers, scientists, and drug development professionals in the fields of endocrinology, diabetes, and peptide therapeutics.

Introduction: The Dual Role of Proinsulin C-Peptide

For many years, the connecting peptide, or C-peptide, was primarily understood through the lens of its parent molecule, proinsulin. Its fundamental role was considered to be architectural: to ensure the correct folding and formation of disulfide bridges between the A and B chains of insulin within the pancreatic beta-cells.[1][2] Following the proteolytic cleavage of proinsulin, insulin and C-peptide are secreted into the bloodstream in equimolar amounts.[3] While insulin proceeds to regulate glucose metabolism, C-peptide was long thought to be biologically inactive.

However, a growing body of evidence has challenged this dogma, revealing that C-peptide is a bioactive molecule in its own right, exerting physiological effects on various cell types.[4][5] These effects are particularly relevant in the context of type 1 diabetes, where the absence of endogenous insulin production also means a deficiency of C-peptide. Research now indicates that C-peptide replacement therapy may help prevent or reverse long-term diabetic complications, such as neuropathy and nephropathy.[4] This has spurred significant interest in understanding the structure-function relationship of this once-overlooked peptide. This guide will focus on the human proinsulin C-peptide fragment corresponding to residues 55-89 of the proinsulin molecule.

Molecular Structure and Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of proinsulin C-peptide is foundational to elucidating its biological activity and developing it as a potential therapeutic agent.

Primary Structure: The Amino Acid Sequence

The primary structure of human proinsulin C-peptide (55-89) is a single polypeptide chain of 35 amino acids.[6] The sequence is flanked by dibasic cleavage sites (Arg-Arg at the N-terminus and Lys-Arg at the C-terminus) that are recognized by prohormone convertases during the maturation of insulin.[7]

Table 1: Amino Acid Sequence of Human Proinsulin C-Peptide (55-89)

| Representation | Sequence |

| Three-Letter Code | H-Arg-Arg-Glu-Ala-Glu-Asp-Leu-Gln-Val-Gly-Gln-Val-Glu-Leu-Gly-Gly-Gly-Pro-Gly-Ala-Gly-Ser-Leu-Gln-Pro-Leu-Ala-Leu-Glu-Gly-Ser-Leu-Gln-Lys-Arg-OH |

| One-Letter Code | RREAEDLQVGQVELGGGPGAGSLQPLALEGSLQKR |

Source: CPC Scientific[6]

Physicochemical Data

The amino acid composition of C-peptide dictates its key physicochemical properties, which are summarized below. The presence of several acidic residues (Glu, Asp) results in a low isoelectric point.[8]

Table 2: Physicochemical Properties of Human Proinsulin C-Peptide (55-89)

| Property | Value | Source |

| Molecular Formula | C₁₅₃H₂₅₉N₄₉O₅₂ | CPC Scientific[6] |

| Molecular Weight | 3617.1 g/mol | CPC Scientific[6] |

| CAS Registry Number | 11097-48-6 | CPC Scientific[6] |

Secondary and Tertiary Structure: A Flexible Conformation

The three-dimensional structure of C-peptide has been investigated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. In aqueous solution, human C-peptide does not adopt a single, rigid conformation but rather exists as a flexible and largely disordered ensemble of structures.[9][10] This conformational flexibility is likely influenced by the high content of glycine and proline residues in its central region.[8]

Despite its overall lack of a stable tertiary structure, studies have revealed the presence of local secondary structural elements. These include:

-

A type I β-turn at the N-terminal region (residues 2-5).[10]

-

Tendencies to form β-bends in the central regions of the molecule.[10]

-

A more well-defined structure at the C-terminal pentapeptide (EGSLQ), which includes a type III' β-turn.[10][11] This C-terminal region has been suggested to be the active site responsible for its biological effects.[11]

When part of the intact proinsulin molecule, the C-peptide is constrained at both ends, which influences its conformation. NMR studies of a proinsulin analogue have shown that while the insulin moiety retains its native-like structure, the C-domain is progressively less ordered.[12] However, the region near the C-peptide/A-chain junction exhibits some α-helical character.[12]

The consensus sequence of mammalian C-peptides can be divided into three parts: an N-terminal segment rich in glutamic acid, a flexible middle part with abundant glycine and proline, and a C-terminal pentapeptide.[8] The N-terminal and C-terminal regions show some propensity for β-strands/β-turns and α-helical structures, respectively.[8]

Biomedical Significance and Functional Aspects

The role of C-peptide extends beyond its function in proinsulin folding. It is now recognized as a signaling molecule with a range of cellular effects, making it a molecule of significant clinical interest.

Role in Insulin Biosynthesis

The primary and undisputed function of C-peptide is to facilitate the correct folding and assembly of the insulin A and B chains within the endoplasmic reticulum of pancreatic β-cells.[1][2] By connecting the two chains, it ensures the proper formation of the disulfide bonds that are critical for the biological activity of mature insulin. The process of insulin synthesis is depicted in the workflow below.

Figure 1: Workflow of Insulin Biosynthesis. This diagram illustrates the key stages of insulin production, from the initial translation of preproinsulin to the eventual secretion of mature insulin and C-peptide.

C-Peptide as a Signaling Molecule

In recent years, it has become evident that C-peptide is not biologically inert after its cleavage from proinsulin. It has been shown to bind to the surface of various cell types, including neuronal, endothelial, and renal tubular cells, likely through a G-protein-coupled receptor.[4][13] This binding initiates a cascade of intracellular signaling events.

The signaling pathways activated by C-peptide are diverse and include:

-

Activation of Ca²⁺-dependent pathways, such as MAPK, PLCγ, and PKC.[13]

-

Stimulation of Na⁺,K⁺-ATPase and endothelial nitric oxide synthase (eNOS) activities.[4]

-

Anti-inflammatory effects through the downregulation of NF-κB.[1]

-

Anti-apoptotic effects by inhibiting caspase 3 activation and increasing the anti-apoptotic protein Bcl-2.[1][2]

These cellular effects are thought to underlie the beneficial impacts of C-peptide administration observed in animal models of type 1 diabetes and in clinical studies, which include improvements in nerve and kidney function.[4][13]

Figure 2: Simplified C-Peptide Signaling Pathway. This diagram outlines the proposed mechanism of C-peptide action, starting from receptor binding to the activation of downstream signaling cascades and cellular responses.

Methodologies for Characterization

The characterization of proinsulin C-peptide (55-89) involves a combination of analytical techniques to confirm its identity, purity, and structural integrity.

Peptide Synthesis and Purification

Human proinsulin C-peptide (55-89) for research purposes is typically produced by solid-phase peptide synthesis (SPPS). Following synthesis, the crude peptide is purified to a high degree, usually greater than 95%, using reverse-phase high-performance liquid chromatography (RP-HPLC).

Identity and Purity Assessment

Protocol 1: Mass Spectrometry for Molecular Weight Verification

-

Sample Preparation: Dissolve the purified peptide in a suitable solvent, such as a water/acetonitrile mixture with 0.1% formic acid.

-

Instrumentation: Utilize an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

-

Analysis: Compare the observed molecular weight with the theoretical molecular weight (3617.1 Da) to confirm the identity of the peptide.

Protocol 2: RP-HPLC for Purity Analysis

-

System: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column.

-

Mobile Phase: A gradient of two solvents is typically used:

-

Solvent A: Water with 0.1% trifluoroacetic acid (TFA).

-

Solvent B: Acetonitrile with 0.1% TFA.

-

-

Gradient: A linear gradient from a low to a high percentage of Solvent B over a set time (e.g., 5% to 95% B over 30 minutes).

-

Detection: Monitor the elution profile at a wavelength of 214 nm or 280 nm.

-

Analysis: The purity of the peptide is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Structural Elucidation

Protocol 3: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

-

Sample Preparation: Dissolve the peptide in an appropriate buffer (e.g., phosphate buffer) at a known concentration.

-

Instrumentation: Use a CD spectropolarimeter.

-

Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-250 nm).

-

Analysis: The shape of the CD spectrum provides information about the secondary structure content (α-helix, β-sheet, random coil) of the peptide.

Protocol 4: 2D Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structure

-

Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., H₂O/D₂O or in the presence of membrane mimetics like micelles) to a high concentration (mM range).

-

Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher).

-

Experiments: Acquire a suite of 2D NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).

-

Data Analysis:

-

Assign the resonances to specific protons in the peptide sequence.

-

Use the NOE cross-peaks to derive distance restraints between protons.

-

Calculate a family of 3D structures that are consistent with the experimental restraints.

-

Conclusion

Human proinsulin C-peptide (55-89), once relegated to the status of a mere byproduct of insulin synthesis, has emerged as a molecule of considerable scientific and therapeutic interest. Its unique structural features, characterized by a blend of flexibility and localized secondary structure, are intrinsically linked to its dual roles as a chaperone in proinsulin folding and as a bioactive signaling molecule. The elucidation of its structure-function relationships, aided by the analytical techniques outlined in this guide, is paving the way for the development of C-peptide-based therapies for the long-term complications of diabetes. As research in this field continues to evolve, a deeper understanding of this multifaceted peptide will undoubtedly unlock new avenues for therapeutic intervention.

References

-

C-peptide - Wikipedia. Available at: [Link]

-

Biochemistry, C Peptide - StatPearls - NCBI Bookshelf. (2023-08-01). Available at: [Link]

-

Role of C-peptide in human physiology. Available at: [Link]

-

1T0C: Solution Structure of Human Proinsulin C-Peptide - RCSB PDB. (2005-08-16). Available at: [Link]

-

On the Role of the Proinsulin C-peptide - American Diabetes Association. (1978-02-01). Available at: [Link]

-

Physiological effects and therapeutic potential of proinsulin C-peptide - PMC. Available at: [Link]

-

Unordered structure of proinsulin C-peptide in aqueous solution and in the presence of lipid vesicles - PMC - NIH. Available at: [Link]

-

8VDD: Crystal structure of Proinsulin C-peptide bound to HLA-DQ8 - RCSB PDB. (2024-08-07). Available at: [Link]

-

The three-dimensional structure of C-peptide. (A) The consensus... - ResearchGate. Available at: [Link]

-

Solution structure of human proinsulin C-peptide - PubMed. Available at: [Link]

-

Human c-peptide | C129H211N35O48 | CID 16157840 - PubChem. Available at: [Link]

-

Structural Communication Between C-Peptide and Insulin Within the Proinsulin Molecule. Available at: [Link]

-

Proinsulin C-peptide (55-89), human - 0.5 mg - Anaspec. Available at: [Link]

-

Proinsulin C-Peptide (55-89) human | C153H259N49O52 | CID 71308369 - PubChem. Available at: [Link]

-

The Proinsulin C-peptide—A Multirole Model - ResearchGate. Available at: [Link]

-

Proinsulin C-peptide (55-89), human [11097-48-6]. Available at: [Link]

-

Structure of pro insulin showing C-peptide and the A and B chains of... - ResearchGate. Available at: [Link]

-

Proinsulin C-Peptide | C112H179N35O46 | CID 16132309 - PubChem - NIH. Available at: [Link]

-

Tertiary and quaternary structures of human insulin in ribbon diagram... - ResearchGate. Available at: [Link]

-

2KQP: NMR Structure of Proinsulin - RCSB PDB. (2010-01-26). Available at: [Link]

-

History and Diagnostic Significance of C-Peptide - PMC - NIH. Available at: [Link]

-

Role of C-peptide in human physiology - PubMed. Available at: [Link]

-

(PDF) Strategies to improve the physicochemical properties of peptide-based drugs. Available at: [Link]

Sources

- 1. Biochemistry, C Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Physiological effects and therapeutic potential of proinsulin C-peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Role of C-peptide in human physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cpcscientific.com [cpcscientific.com]

- 7. Proinsulin C-peptide (55-89), human - 0.5 mg [anaspec.com]

- 8. researchgate.net [researchgate.net]

- 9. Unordered structure of proinsulin C-peptide in aqueous solution and in the presence of lipid vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solution structure of human proinsulin C-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rcsb.org [rcsb.org]

- 12. rcsb.org [rcsb.org]

- 13. C-peptide - Wikipedia [en.wikipedia.org]

The Neglected Hormone: A Technical Guide to the Physiological Effects of Proinsulin C-Peptide (55-89) in Diabetes

<_ _>

For decades, proinsulin C-peptide was considered a biologically inert byproduct of insulin synthesis. However, a growing body of evidence has shattered this dogma, revealing its crucial role as a bioactive hormone with significant therapeutic potential, particularly in mitigating the devastating long-term complications of diabetes. This guide provides an in-depth exploration of the physiological effects of C-peptide, with a specific focus on the active fragment encompassing amino acids 55-89, for researchers, scientists, and drug development professionals.

Introduction: From Bystander to Bioactive Player

Proinsulin, the precursor to insulin, is cleaved within pancreatic β-cells to yield mature insulin and the 31-amino acid connecting peptide, or C-peptide.[1][2] Both are released into the bloodstream in equimolar amounts.[3][4][5] While insulin's role in glucose homeostasis is well-established, C-peptide was historically dismissed as merely a marker for endogenous insulin secretion due to its longer half-life (around 30-35 minutes compared to insulin's 5-10 minutes).[2][6][7]

However, pioneering research has demonstrated that C-peptide is far from inactive. It binds specifically to cell membranes, likely through a G-protein coupled receptor (GPCR), initiating a cascade of intracellular signaling events.[1][8][9][10] These actions appear to counteract many of the detrimental effects of hyperglycemia, offering a new therapeutic avenue for managing diabetic complications.[4][11]

The Core of Activity: The C-Terminal Fragment (55-89)

While the full-length C-peptide exhibits biological activity, studies have indicated that a significant portion of its function resides within its C-terminal region. Specifically, the fragment corresponding to amino acids 55-89 of proinsulin has been identified as a key player in mediating the physiological effects of C-peptide. Research using this fragment helps to elucidate the specific sequences responsible for receptor binding and subsequent cellular responses.

Mechanism of Action: A Symphony of Cellular Signaling

The physiological effects of C-peptide (55-89) are orchestrated through its interaction with a putative cell surface receptor, which then triggers multiple downstream signaling pathways. While the definitive receptor remains to be fully characterized, evidence strongly points towards a pertussis toxin-sensitive G-protein coupled receptor.[3][4][5][8]

Upon binding, C-peptide initiates a cascade of intracellular events, including:

-

Activation of Na+/K+-ATPase: C-peptide stimulates the activity of Na+/K+-ATPase in various cell types, including renal tubular cells and neurons.[1] This is crucial for maintaining cellular ion balance and function, which is often impaired in diabetes.

-

Stimulation of endothelial Nitric Oxide Synthase (eNOS): C-peptide enhances the production of nitric oxide (NO) by activating eNOS.[4] NO is a potent vasodilator and plays a critical role in maintaining vascular health.

-

Modulation of Intracellular Calcium Levels: C-peptide binding leads to an increase in intracellular calcium concentrations, a key second messenger involved in a multitude of cellular processes.[1]

-

Activation of MAP Kinase and PI3-Kinase Pathways: C-peptide has been shown to activate key signaling molecules such as extracellular signal-related kinase (ERK), p38 MAPK, and components of the PI3-kinase/Akt pathway.[2][3][12] These pathways are central to cell survival, proliferation, and inflammatory responses.

-

Anti-inflammatory and Anti-apoptotic Effects: A major consequence of C-peptide signaling is the attenuation of inflammatory and apoptotic processes.[3][6] It achieves this by inhibiting the activation of transcription factors like NF-κB and reducing the production of reactive oxygen species (ROS).[2][6][13]

Caption: C-Peptide (55-89) signaling cascade.

Physiological Effects in Key Diabetic Complications

The multifaceted signaling actions of C-peptide translate into significant protective effects against the major micro- and macrovascular complications of diabetes.

Diabetic Nephropathy

Diabetic nephropathy is a leading cause of end-stage renal disease.[3] C-peptide has demonstrated remarkable renoprotective effects in both animal models and human studies.[3][14]

-

Reduction of Glomerular Hyperfiltration: A hallmark of early diabetic nephropathy, glomerular hyperfiltration is effectively reduced by C-peptide administration.[3][15] This is achieved through constriction of the afferent arteriole and dilation of the efferent arteriole, thereby normalizing intraglomerular pressure.[15]

-

Decreased Albuminuria: C-peptide treatment has been shown to significantly reduce urinary albumin excretion, a key indicator of kidney damage.[3][14][15]

-

Anti-inflammatory and Anti-fibrotic Actions: C-peptide mitigates renal inflammation and fibrosis by interfering with pro-inflammatory signaling pathways involving TGF-β1 and TNFα.[15][16]

| Effect of C-Peptide on Diabetic Nephropathy | Mechanism | Outcome |

| Reduced Glomerular Hyperfiltration | Modulation of afferent and efferent arteriolar tone | Normalization of glomerular filtration rate (GFR) |

| Decreased Microalbuminuria | Improved glomerular permeability and reduced inflammation | Reduced urinary protein loss |

| Inhibition of Renal Inflammation | Downregulation of pro-inflammatory cytokines (e.g., TNFα) | Attenuation of inflammatory cell infiltration |

| Prevention of Glomerulosclerosis | Inhibition of mesangial matrix expansion (e.g., via TGF-β1) | Preservation of glomerular structure |

Diabetic Neuropathy

Diabetic neuropathy, affecting both the peripheral and autonomic nervous systems, is the most common long-term complication of diabetes.[3] C-peptide replacement has shown promising results in ameliorating nerve dysfunction.[3][17]

-

Improved Nerve Conduction Velocity (NCV): Clinical studies have demonstrated that C-peptide administration can significantly improve sensory NCV in patients with type 1 diabetes.[3][17]

-

Enhanced Endoneurial Blood Flow: C-peptide improves blood flow to the nerves by stimulating eNOS and increasing NO availability, which is crucial for nerve health.[4][18]

-

Restoration of Na+/K+-ATPase Activity: By correcting the diabetes-induced reduction in Na+/K+-ATPase activity, C-peptide helps to restore normal nerve function.[4][19]

-

Neurotrophic Effects: C-peptide appears to modulate neurotrophic factors, promoting nerve fiber regeneration and preventing axonal degeneration.[17][19]

Caption: C-Peptide's therapeutic action in diabetic neuropathy.

Cardiovascular Complications

C-peptide also exerts protective effects on the cardiovascular system, which is a major site of diabetic complications.

-

Improved Endothelial Function: By stimulating eNOS and reducing ROS production, C-peptide combats endothelial dysfunction, a key early event in atherosclerosis.[3][6][13]

-

Anti-atherogenic Properties: C-peptide has been shown to inhibit the proliferation and migration of vascular smooth muscle cells, which are critical steps in the formation of atherosclerotic plaques.[4]

-

Improved Blood Rheology: C-peptide can improve erythrocyte deformability by activating Na+/K+-ATPase, which can enhance microvascular blood flow.[18]

Experimental Protocols for Studying C-Peptide Effects

To rigorously investigate the physiological effects of C-peptide (55-89), well-defined experimental protocols are essential.

In Vitro Assessment of Cellular Signaling

Objective: To determine the effect of C-peptide (55-89) on key signaling pathways in cultured cells (e.g., human renal tubular cells, endothelial cells).

Methodology:

-

Cell Culture: Culture the target cells in appropriate media until they reach 80-90% confluency.

-

Serum Starvation: To reduce basal signaling activity, serum-starve the cells for 12-24 hours prior to stimulation.

-

C-Peptide Stimulation: Treat the cells with varying concentrations of C-peptide (55-89) (typically in the nanomolar range) for different time points. Include a vehicle control.

-

Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated (active) and total forms of the signaling proteins of interest (e.g., p-ERK, total ERK, p-Akt, total Akt).

-

Incubate with a secondary antibody conjugated to horseradish peroxidase.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis: Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.

Animal Models of Diabetes

Objective: To evaluate the in vivo therapeutic efficacy of C-peptide (55-89) on diabetic complications.

Methodology:

-

Induction of Diabetes: Induce type 1 diabetes in rodents (e.g., rats, mice) using streptozotocin (STZ) injection.[20] Monitor blood glucose levels to confirm the diabetic state.

-

Treatment Groups: Divide the diabetic animals into groups:

-

Diabetic + Vehicle control

-

Diabetic + C-peptide (55-89) treatment (administered via osmotic mini-pumps for continuous delivery)

-

Non-diabetic control

-

-

Monitoring: Over the course of the study (typically several weeks to months), monitor key parameters:

-

Nephropathy: Measure urinary albumin excretion, glomerular filtration rate, and perform histological analysis of kidney tissue.

-

Neuropathy: Measure nerve conduction velocity and assess sensory function.

-

-

Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect tissues (kidneys, nerves, aorta) for further analysis (e.g., Western blotting, immunohistochemistry, gene expression analysis).

The Path Forward: Therapeutic Potential and Unanswered Questions

The compelling evidence for the biological activity of C-peptide has significant implications for the treatment of diabetes. The traditional view of type 1 diabetes as solely an insulin-deficiency disease may need to be revised to consider it a dual-hormone deficiency.[14] C-peptide replacement therapy, in conjunction with insulin, holds the promise of not only improving glycemic control but also preventing or reversing debilitating long-term complications.[6]

However, several questions remain. The definitive identification and characterization of the C-peptide receptor is a critical next step. Furthermore, while many studies have shown beneficial effects, some clinical trials have yielded less conclusive results, highlighting the need for further research to optimize dosing, delivery methods, and patient selection.[7][13][21]

References

-

Rigler, R., et al. Specific binding of proinsulin C-peptide to human cell membranes. Proceedings of the National Academy of Sciences, 96(23), 13318-13323. Available at: [Link]

-

Yosten, G. L. C., et al. Physiological effects and therapeutic potential of proinsulin C-peptide. American Journal of Physiology-Endocrinology and Metabolism, 307(11), E955-E968. Available at: [Link]

-

Anaspec. Proinsulin C-peptide (55-89), human - 0.5 mg. Available at: [Link]

-

Yosten, G. L. C., et al. Physiological effects and therapeutic potential of proinsulin C-peptide. American Journal of Physiology-Endocrinology and Metabolism, 307(11), E955-E968. Available at: [Link]

-

Kim, J., et al. C-Peptide as a Therapy for Type 1 Diabetes Mellitus. Biomedicines, 9(10), 1348. Available at: [Link]

-

Greenbaum, C. J., et al. Evidence for C-Peptide as a Validated Surrogate to Predict Clinical Benefits in Trials of Disease-Modifying Therapies for Type 1 Diabetes. Diabetes, 73(6), 823-833. Available at: [Link]

-

Hills, C. E., et al. C-peptide and diabetic kidney disease. Journal of Internal Medicine, 281(1), 45-58. Available at: [Link]

-

Yosten, G. L. C., et al. Physiological effects and therapeutic potential of proinsulin C-peptide. American Journal of Physiology-Endocrinology and Metabolism, 307(11), E955-E968. Available at: [Link]

-

Greenbaum, C. J., et al. Evidence for C-Peptide as a Validated Surrogate to Predict Clinical Benefits in Trials of Disease-Modifying Therapies for Type 1 Diabetes. Diabetes, 73(6), 823-833. Available at: [Link]

-

Nordquist, L., & Wahren, J. C-Peptide: The Missing Link in Diabetic Nephropathy? The Review of Diabetic Studies, 6(3), 169-177. Available at: [Link]

-

Kim, Y. M., et al. C-peptide replacement therapy as an emerging strategy for preventing diabetic vasculopathy. Cardiovascular Research, 110(2), 184-194. Available at: [Link]

-

Li, B., et al. The role of C-peptide in diabetes and its complications: an updated review. Frontiers in Endocrinology, 14, 1238289. Available at: [Link]

-

Ansar, S., & Jialal, I. Biochemistry, C Peptide. In: StatPearls. StatPearls Publishing. Available at: [Link]

-

Palmer, J. P., et al. C-Peptide Is the Appropriate Outcome Measure for Type 1 Diabetes Clinical Trials to Preserve β-Cell Function. Diabetes, 53(1), 250-264. Available at: [Link]

-

Wahren, J., et al. Effect of C-Peptide on Diabetic Neuropathy in Patients with Type 1 Diabetes. The Review of Diabetic Studies, 6(3), 178-185. Available at: [Link]

-

withpower.com. C-peptide for Low Blood Sugar. Available at: [Link]

-

Li, B., et al. The role of C-peptide in diabetes and its complications: an updated review. Frontiers in Endocrinology, 14, 1238289. Available at: [Link]

-

Yosten, G. L. C., et al. C-Peptide Replacement Therapy in Type 1 Diabetes: Are We in the Trough of Disillusionment? Perspectives in Medicinal Chemistry, 9, 1177391X17711912. Available at: [Link]

-

Sima, A. A. F. The Beneficial Effects of C-Peptide on Diabetic Polyneuropathy. The Review of Diabetic Studies, 6(3), 186-196. Available at: [Link]

-

Poteryaeva, O. N., & Usynin, I. F. [Molecular mechanisms of action and physiological effects of the proinsulin C-peptide (a systematic review)]. Biomeditsinskaia Khimiia, 66(3), 196-207. Available at: [Link]

-

Li, B., et al. The role of C-peptide in diabetes and its complications: an updated review. Frontiers in Endocrinology, 14, 1238289. Available at: [Link]

-

Fendler, W., et al. C-peptide and residual β-cell function in pediatric diabetes – state of the art. Endokrynologia Polska, 72(3), 268-276. Available at: [Link]

-

Mughal, R. S., et al. Cellular mechanisms by which proinsulin C-peptide prevents insulin-induced neointima formation in human saphenous vein. Diabetologia, 53(8), 1761-1771. Available at: [Link]

-

Yosten, G. L. C., et al. Physiological effects and therapeutic potential of proinsulin C-peptide. American Journal of Physiology-Endocrinology and Metabolism, 307(11), E955-E968. Available at: [Link]

-

Sprague, R. S., et al. Mechanisms of C-peptide-mediated rescue of low O2-induced ATP release from erythrocytes of humans with Type 2 diabetes. American Journal of Physiology-Heart and Circulatory Physiology, 308(5), H511-H517. Available at: [Link]

-

Fernandes, A. P., et al. Multiple Cell Signalling Pathways of Human Proinsulin C-Peptide in Vasculopathy Protection. Current Pharmaceutical Design, 23(26), 3862-3868. Available at: [Link]

-

ResearchGate. Experimental protocol. The entire experiment was divided into three... Available at: [Link]

-

Çelik, A., et al. The Impact of C-Peptide and Diabetes Mellitus on Coronary Ectasia and Effect of Coronary Ectasia and C-Peptide on Long-Term Outcomes: A Retrospective Cohort Study. Cardiovascular Therapeutics, 2022, 9993116. Available at: [Link]

-

Matuszek, M., et al. Biological Activity of c-Peptide in Microvascular Complications of Type 1 Diabetes—Time for Translational Studies or Back to the Basics? International Journal of Molecular Sciences, 21(24), 9726. Available at: [Link]

-

Poteryaeva, O. N., & Usynin, I. F. [Molecular mechanisms of action and physiological effects of the proinsulin C-peptide (a systematic review)]. Biomeditsinskaia Khimiia, 66(3), 196-207. Available at: [Link]

-

Palmer, J. P., et al. C-Peptide Is the Appropriate Outcome Measure for Type 1 Diabetes Clinical Trials to Preserve β-Cell Function. Diabetes, 53(1), 250-264. Available at: [Link]

-

Lakhani, O. J. Practical use of C-peptide in Clinical practice. YouTube. Available at: [Link]

-

Kaczor, A. A., & Selent, J. Peptide ligand recognition by G protein-coupled receptors. Frontiers in Pharmacology, 5, 113. Available at: [Link]

-

Zhang, D., et al. Structure and Function of Peptide-Binding G Protein-Coupled Receptors. Molecular Pharmacology, 92(4), 428-444. Available at: [Link]

-

Vass, M., et al. The Structural Basis of Peptide Binding at Class A G Protein-Coupled Receptors. International Journal of Molecular Sciences, 21(1), 329. Available at: [Link]

Sources

- 1. Proinsulin C-peptide (55-89), human - 0.5 mg [anaspec.com]

- 2. Biochemistry, C Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Physiological effects and therapeutic potential of proinsulin C-peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physiological effects and therapeutic potential of proinsulin C-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. C-Peptide Replacement Therapy in Type 1 Diabetes: Are We in the Trough of Disillusionment? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Specific binding of proinsulin C-peptide to human cell membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [Molecular mechanisms of action and physiological effects of the proinsulin C-peptide (a systematic review)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Multiple Cell Signalling Pathways of Human Proinsulin C-Peptide in Vasculopathy Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. frontiersin.org [frontiersin.org]

- 14. C-peptide and diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. diabeticstudies.org [diabeticstudies.org]

- 16. The role of C-peptide in diabetes and its complications: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effect of C-Peptide on Diabetic Neuropathy in Patients with Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. The Beneficial Effects of C-Peptide on Diabetic Polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | The role of C-peptide in diabetes and its complications: an updated review [frontiersin.org]

Proinsulin C-Peptide (55-89): A Bioactive Mediator in the Mitigation of Diabetic Complications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

For decades, proinsulin C-peptide was relegated to the role of a biologically inert byproduct of insulin synthesis, primarily utilized as a marker for endogenous insulin secretion. However, a growing body of evidence has compellingly repositioned this 31-amino acid peptide as a bioactive molecule with significant physiological effects, particularly in the context of diabetic complications. This technical guide provides a comprehensive exploration of proinsulin C-peptide, with a specific focus on its active fragment (residues 55-89), and its multifaceted role in ameliorating the debilitating microvascular complications of diabetes, namely nephropathy, neuropathy, and retinopathy. We will delve into the intricate molecular mechanisms, signaling pathways, and provide detailed, field-proven experimental protocols to empower researchers in this promising area of therapeutic development.

The Paradigm Shift: From Inert Biomarker to Bioactive Peptide

Proinsulin, the precursor to insulin, undergoes enzymatic cleavage within the pancreatic β-cells to yield mature insulin and the connecting peptide, or C-peptide.[1] Both are secreted in equimolar amounts into the bloodstream.[2] While insulin's metabolic functions are well-established, C-peptide was initially dismissed as lacking a physiological role.[3] This perspective has been fundamentally challenged by numerous studies demonstrating that C-peptide replacement in type 1 diabetes can alleviate the functional and structural abnormalities associated with diabetic complications.[4][5] The primary biological activity is attributed to a C-terminal pentapeptide fragment, EGSLQ, which is part of the larger 55-89 residue sequence of proinsulin C-peptide.[3][6]

Molecular Mechanisms of Action: A G-Protein Coupled Receptor-Mediated Symphony

The physiological effects of C-peptide are initiated by its specific binding to a cell surface receptor, which is likely a G-protein coupled receptor (GPCR).[1][6][7] While the orphan receptor GPR146 was once a candidate, recent evidence has cast doubt on this, and the definitive receptor remains to be conclusively identified.[8][9] This binding event, however, unequivocally triggers a cascade of intracellular signaling events that are pertussis toxin-sensitive, indicating the involvement of Gαi/o proteins.[6][10]

The downstream signaling pathways are multifaceted and tissue-specific, but converge on the activation of key enzymes and transcription factors that are often impaired in the diabetic state.[4] These include:

-

Activation of Na+/K+-ATPase: C-peptide has been shown to stimulate the activity of Na+,K+-ATPase in various cell types, including renal tubular cells and neurons.[4][11] This is crucial as the activity of this ion pump is often reduced in diabetes, contributing to the pathogenesis of neuropathy and nephropathy.[11]

-

Stimulation of endothelial Nitric Oxide Synthase (eNOS): C-peptide enhances the production of nitric oxide (NO) by activating eNOS.[4][12] This leads to vasodilation, improved blood flow, and has anti-inflammatory and anti-apoptotic effects on the vascular endothelium.[10][13]

-

Modulation of Intracellular Calcium Levels: C-peptide binding to its receptor leads to an influx of extracellular Ca2+, which acts as a second messenger in various downstream signaling events.[2][7]

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: C-peptide has been shown to activate the ERK1/2 and p38 MAPK pathways, which are involved in cell proliferation, differentiation, and survival.[3][14]

The intricate interplay of these signaling pathways forms the basis of C-peptide's protective effects against diabetic complications.

Visualizing the C-Peptide Signaling Cascade

Caption: C-Peptide Signaling Pathway.

The Role of C-Peptide in Mitigating Diabetic Complications

The therapeutic potential of C-peptide lies in its ability to counteract the pathological processes underlying diabetic microvascular complications.

Diabetic Nephropathy

Diabetic nephropathy is a leading cause of end-stage renal disease. C-peptide has demonstrated significant renoprotective effects through several mechanisms:

-